4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol
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Overview
Description
4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol is a heterocyclic compound that features a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminophenol with cyclic ketones under acidic conditions to form the desired benzoxazole ring . The reaction conditions often include the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid
- 4,5,6,7-tetrahydrobenzo[d]thiazole
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridine
Uniqueness
4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol is unique due to its specific structural features and biological activities. Compared to similar compounds, it exhibits distinct reactivity patterns and potential therapeutic benefits, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
933010-99-2 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H9NO2/c9-7-5-3-1-2-4-6(5)8-10-7/h8H,1-4H2 |
InChI Key |
UJWAMIBMUKCTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)ON2 |
Purity |
95 |
Origin of Product |
United States |
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